molecular formula C18H37BrMnNO2P2- B13782588 Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I)

Cat. No.: B13782588
M. Wt: 496.3 g/mol
InChI Key: WNPCAOHZTVTHFM-UHFFFAOYSA-M
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Description

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) is a coordination compound with the molecular formula C18H37BrMnNO2P2. This compound is known for its applications in catalysis, particularly in hydrogenation reactions. It is a solid at room temperature and is sensitive to light .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) typically involves the reaction of manganese carbonyl complexes with bis[2-(diisopropylphosphino)ethyl]amine in the presence of bromine. The reaction is carried out under an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve using larger reaction vessels and ensuring strict control of reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(II) or manganese(III) complexes, while reduction may yield manganese(0) complexes. Substitution reactions can yield a variety of manganese complexes with different ligands .

Scientific Research Applications

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) has several scientific research applications, including:

Mechanism of Action

The mechanism by which Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) exerts its effects involves the coordination of the manganese center with substrates, facilitating various chemical transformations. The compound’s molecular targets include unsaturated organic molecules, which undergo hydrogenation in the presence of the catalyst. The pathways involved typically include the activation of hydrogen and the transfer of hydrogen atoms to the substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromodicarbonyl[bis[2-(diisopropylphosphino)ethyl]amine]manganese(I) is unique due to its specific ligand environment, which provides distinct steric and electronic properties. These properties make it particularly effective as a hydrogenation catalyst compared to similar compounds with different phosphino groups .

Properties

Molecular Formula

C18H37BrMnNO2P2-

Molecular Weight

496.3 g/mol

IUPAC Name

carbon monoxide;2-di(propan-2-yl)phosphanyl-N-[2-di(propan-2-yl)phosphanylethyl]ethanamine;manganese;bromide

InChI

InChI=1S/C16H37NP2.2CO.BrH.Mn/c1-13(2)18(14(3)4)11-9-17-10-12-19(15(5)6)16(7)8;2*1-2;;/h13-17H,9-12H2,1-8H3;;;1H;/p-1

InChI Key

WNPCAOHZTVTHFM-UHFFFAOYSA-M

Canonical SMILES

CC(C)P(CCNCCP(C(C)C)C(C)C)C(C)C.[C-]#[O+].[C-]#[O+].[Mn].[Br-]

Origin of Product

United States

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